2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings, along with a chlorophenyl and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted pyrazole, the cyclopropyl group can be introduced through a cyclopropanation reaction. Subsequent steps involve the formation of the pyrimidine ring through condensation reactions with suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the cyclopropyl group but shares the core structure.
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the chlorophenyl group but retains the cyclopropyl and pyrazolo[1,5-a]pyrimidine core.
Uniqueness
The presence of both the chlorophenyl and cyclopropyl groups in 2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, highlighting its potential for diverse applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-4-2-1-3-10(11)12-8-15-18-13(16(21)22)7-14(9-5-6-9)20(15)19-12/h1-4,7-9H,5-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAUXWIMMTZZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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